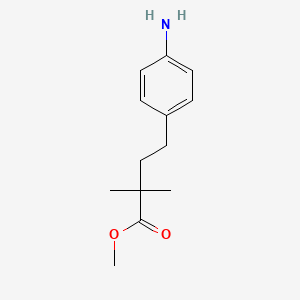

Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate

CAS No.:

Cat. No.: VC13706632

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO2 |

|---|---|

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate |

| Standard InChI | InChI=1S/C13H19NO2/c1-13(2,12(15)16-3)9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3 |

| Standard InChI Key | DNTAZVZAJYJBIT-UHFFFAOYSA-N |

| SMILES | CC(C)(CCC1=CC=C(C=C1)N)C(=O)OC |

| Canonical SMILES | CC(C)(CCC1=CC=C(C=C1)N)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate is defined by its IUPAC name methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate and is registered under CAS number 134812756. Key structural features include:

-

A 2,2-dimethylbutanoate ester backbone, which enhances steric hindrance and metabolic stability.

-

A 4-aminophenyl substituent, a common pharmacophore in kinase inhibitors and anticancer agents.

The compound’s canonical SMILES representation is , and its InChIKey is DNTAZVZAJYJBIT-UHFFFAOYSA-N.

Table 1: Comparative Molecular Properties of Methyl 4-(4-Aminophenyl)-2,2-Dimethylbutanoate and Related Compounds

The dimethyl substitution at the β-position distinguishes this compound from simpler esters like methyl 4-(4-aminophenyl)butanoate, conferring unique steric and electronic properties .

Synthesis and Manufacturing

Conventional Esterification Approaches

The synthesis of Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate typically follows acid-catalyzed esterification protocols. As described in VulcanChem’s documentation, the reaction involves:

-

Starting Material: 4-(4-Aminophenyl)-2,2-dimethylbutanoic acid.

-

Reagents: Methanol and an acid catalyst (e.g., sulfuric acid).

-

Mechanism: Nucleophilic acyl substitution, where the carboxylic acid reacts with methanol to form the ester.

The reaction is represented as:

where .

Pharmacological and Biomedical Applications

Role in Medicinal Chemistry

Although direct studies on Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate are scarce, structurally related compounds have demonstrated anticancer and kinase-inhibitory activities:

-

Chlorambucil Derivatives: Methyl 4-(4-aminophenyl)butanoate serves as a precursor in synthesizing chlorambucil analogs, alkylating agents used in leukemia and lymphoma treatment. The dimethyl variant’s steric bulk may modulate DNA-binding affinity and reduce off-target toxicity.

-

MEK Inhibition: A study on α-[amino(4-aminophenyl)thio]methylene-2-(trifluoromethyl)benzeneacetonitrile (SL 327), a MEK inhibitor, underscores the pharmacological relevance of 4-aminophenyl motifs in disrupting kinase signaling . Configurational equilibria (E/Z isomerism) in such compounds influence bioactivity, suggesting that Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate’s rigid structure could enhance target specificity .

Drug Delivery and Formulation Challenges

The compound’s low aqueous solubility (inferred from analog data ) poses formulation challenges. Strategies to improve bioavailability include:

-

Prodrug Design: Converting the ester to a more hydrolytically stable amide.

-

Nanoparticle Encapsulation: Enhancing delivery to tumor sites while minimizing systemic exposure.

Future Research Directions

-

Synthetic Optimization: Exploring enantioselective routes to isolate stereoisomers with enhanced bioactivity.

-

Target Identification: High-throughput screening against kinase libraries to identify putative targets.

-

ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume